Friedel-Crafts alkylation cannot produce the ortho-isomer; pure 1-tert-Butyl-2-methylbenzene is required as a dedicated building block. It provides exclusive access to ortho-encumbered ligands and is the direct precursor for 2-tert-butylbenzoic acid via oxidation.
1-tert-Butyl-2-methylbenzene (CAS 1074-92-6), commonly referred to as 2-tert-butyltoluene, is a highly sterically hindered aromatic hydrocarbon featuring a bulky tert-butyl group adjacent to a methyl group on a benzene ring. Presenting as a clear, colorless to light yellow liquid with a boiling point of approximately 200°C and a density of 0.89 g/cm³, it serves as a specialized building block in organic synthesis[1]. Unlike its more common para-substituted counterpart, the ortho-positioning of the tert-butyl group (kinetic diameter ~6.8 Å) imparts massive steric strain, making it a premium precursor for sterically encumbered ligands, specialized fine chemicals, and targeted oxidation to ortho-substituted benzoic acids.
Specialty procurement required—not produced via zeolite-catalyzed route
Distinct refractive index supports rapid, non-destructive isomer verification
Higher flash point relative to para isomer may ease transport classification
Attempting to substitute 1-tert-Butyl-2-methylbenzene with the vastly cheaper and more abundant 4-tert-butyltoluene (the para-isomer) fundamentally compromises any synthetic route requiring ortho-steric shielding. In procurement and process chemistry, the para-isomer offers zero steric hindrance at the benzylic methyl position, rendering it useless for synthesizing highly encumbered ortho-tert-butyl derivatives like 2-tert-butylbenzoic acid [1]. Furthermore, because standard industrial Friedel-Crafts alkylation of toluene heavily favors the para-isomer and completely excludes the ortho-isomer due to catalyst pore-size constraints, buyers cannot generate the 1,2-substitution pattern in situ and must procure 1-tert-Butyl-2-methylbenzene as a dedicated, specialized starting material.
Ortho isomer possesses significant intramolecular steric strain absent in meta/para, altering reactivity and conformational behavior
Higher boiling point relative to meta and para isomers may shift distillation protocols and identity checks
Modestly higher flash point vs. para isomer may affect GHS/DOT category; meta isomer flash point is nearly identical, offering no discrimination
1-tert-Butyl-2-methylbenzene exhibits severe steric repulsion between the adjacent methyl and tert-butyl groups. Computational (B3LYP) and experimental thermochemical studies demonstrate that this ortho-substitution introduces approximately +27 kJ/mol of steric strain energy compared to its meta and para isomers [1].
| Evidence Dimension | Steric strain energy (Enthalpy of formation correction) |
| Target Compound Data | +27 kJ/mol steric interaction penalty |
| Comparator Or Baseline | 3-tert-butyltoluene and 4-tert-butyltoluene (0 kJ/mol relative ortho-strain) |
| Quantified Difference | +27 kJ/mol higher steric strain |
| Conditions | B3LYP calculations and Group Contribution (GC) experimental validation |
This massive steric bulk makes the compound an indispensable building block for synthesizing highly encumbered transition metal ligands that require strict spatial shielding.
Standard Friedel-Crafts alkylation of toluene with tert-butanol over zeolite catalysts (e.g., HY, Hβ) yields predominantly 4-tert-butyltoluene and 3-tert-butyltoluene, with 0% formation of 1-tert-butyl-2-methylbenzene due to kinetic and spatial constraints within the catalyst pores [1]. Consequently, this specific ortho-isomer cannot be generated in situ via bulk alkylation.
| Evidence Dimension | Isomer yield in standard zeolite-catalyzed toluene alkylation |
| Target Compound Data | 0% yield (trace/not found) |
| Comparator Or Baseline | 4-tert-butyltoluene (major kinetically favored product) |
| Quantified Difference | Complete exclusion of the ortho-isomer during standard bulk synthesis |
| Conditions | Vapor phase tert-butylation of toluene over large-pore zeolites (HY, Hβ, HMCM-22) at 473 K |
Buyers requiring ortho-tert-butyl derivatives cannot rely on cheap bulk alkylation of toluene and must procure this specific isomer as a dedicated starting material.
The liquid-phase oxidation of 1-tert-butyl-2-methylbenzene specifically yields 2-tert-butylbenzoic acid, a highly hindered building block used in pharmaceuticals and specialized coatings . Substituting with 4-tert-butyltoluene would yield the unhindered 4-tert-butylbenzoic acid, completely altering the downstream spatial profile of the resulting active pharmaceutical ingredient or polymer resin.
| Evidence Dimension | Downstream oxidation product geometry |
| Target Compound Data | Yields 2-tert-butylbenzoic acid (ortho-hindered carboxylate) |
| Comparator Or Baseline | 4-tert-butyltoluene (Yields 4-tert-butylbenzoic acid, unhindered carboxylate) |
| Quantified Difference | Shift from an unhindered para-carboxylate to a highly shielded ortho-carboxylate |
| Conditions | Liquid-phase oxidation with molecular oxygen and metal catalysts |
Procurement of the exact 1,2-isomer is mandatory for synthetic pathways requiring an ortho-tert-butyl directing or shielding group on a benzoic acid scaffold.
Leveraging its +27 kJ/mol steric strain, this compound is procured as a foundational building block for designing highly hindered transition metal ligands, where the ortho-tert-butyl group is required to shield the metal center and enforce specific coordination geometries [1].
It serves as the exclusive direct precursor for 2-tert-butylbenzoic acid via liquid-phase oxidation. This hindered carboxylic acid is a critical intermediate in the manufacture of specialized pharmaceuticals, agrochemicals, and sterically shielded polymer resins .
Due to its extreme 1,2-steric clash, it is widely procured as a standard model compound in physical organic chemistry to study the limits of ortho-steric hindrance, reaction kinetics, and electrophilic aromatic substitution behavior under severe spatial constraints [1].
Flammable;Acute Toxic;Irritant;Environmental Hazard